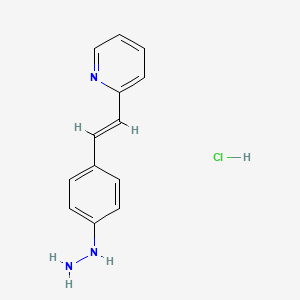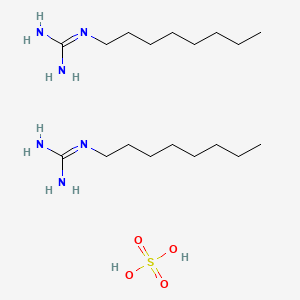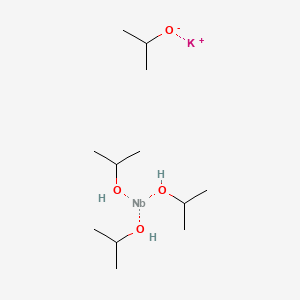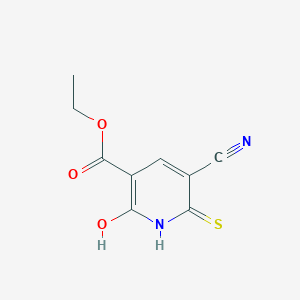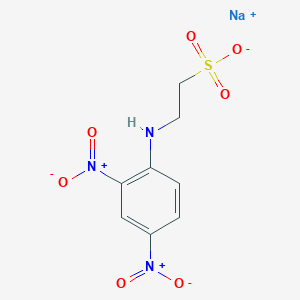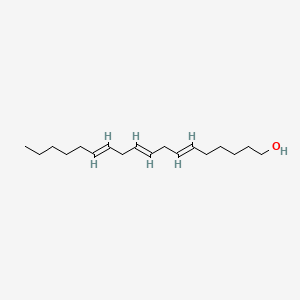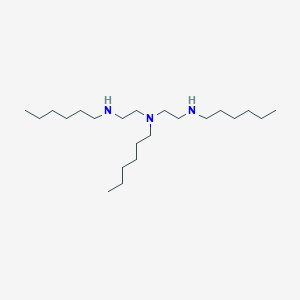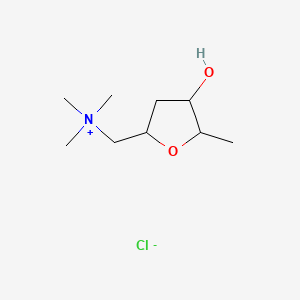
(+/-)-Muscarine chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(+/-)-Muscarine chloride is a naturally occurring alkaloid found in certain mushrooms, notably in the genus Amanita. It is a quaternary ammonium salt and a potent agonist of muscarinic acetylcholine receptors. This compound has significant pharmacological effects, particularly on the parasympathetic nervous system, and is of interest in both medical and biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Muscarine chloride typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Muscarine Skeleton: This involves the cyclization of a suitable precursor to form the tetrahydrofuran ring structure characteristic of muscarine.
Chloride Exchange: The final step involves the exchange of the counterion to chloride, typically using a chloride salt in an aqueous medium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclization and quaternization steps, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
(+/-)-Muscarine chloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the quaternary ammonium group or other functional groups in the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can participate in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction typically yields amines or alcohols.
科学的研究の応用
(+/-)-Muscarine chloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of quaternary ammonium salts and their interactions with various reagents.
Biology: In biological research, it serves as a tool to investigate the function of muscarinic acetylcholine receptors in various tissues.
Medicine: It is used in pharmacological studies to understand the effects of muscarinic receptor agonists and to develop new therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of other bioactive compounds and as a reference standard in analytical chemistry.
作用機序
(+/-)-Muscarine chloride exerts its effects by binding to muscarinic acetylcholine receptors, which are G protein-coupled receptors found in various tissues. Upon binding, it activates these receptors, leading to a cascade of intracellular events that result in physiological responses such as smooth muscle contraction, glandular secretion, and modulation of heart rate. The primary molecular targets are the M1, M2, M3, M4, and M5 subtypes of muscarinic receptors, each of which has distinct tissue distributions and functions.
類似化合物との比較
Similar Compounds
Pilocarpine: Another muscarinic receptor agonist used in the treatment of glaucoma.
Acetylcholine: The endogenous ligand for muscarinic receptors, with a broader range of actions.
Bethanechol: A synthetic muscarinic agonist used to treat urinary retention.
Uniqueness
(+/-)-Muscarine chloride is unique due to its natural origin and its specific binding affinity for muscarinic receptors. Unlike some synthetic analogs, it has a well-defined structure-activity relationship that makes it a valuable tool in both research and therapeutic contexts.
特性
CAS番号 |
2936-25-6 |
|---|---|
分子式 |
C9H20ClNO2 |
分子量 |
209.71 g/mol |
IUPAC名 |
[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C9H20NO2.ClH/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m1./s1 |
InChIキー |
WUFRNEJYZWHXLC-ZXKHYXLDSA-M |
SMILES |
CC1C(CC(O1)C[N+](C)(C)C)O.[Cl-] |
異性体SMILES |
C[C@@H]1[C@H](C[C@@H](O1)C[N+](C)(C)C)O.[Cl-] |
正規SMILES |
CC1C(CC(O1)C[N+](C)(C)C)O.[Cl-] |
Color/Form |
STOUT PRISMS FROM ETHANOL + ACETONE |
melting_point |
180-181 °C |
物理的記述 |
Extremely hygroscopic solid; [Merck Index] |
ピクトグラム |
Irritant |
溶解性 |
VERY SOL IN WATER, ETHANOL; SLIGHTLY SOL IN CHLOROFORM, ETHER, ACETONE |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


